N-[4-(3-chloropropanesulfonyl)phenyl]acetamide
Description
N-[4-(3-Chloropropanesulfonyl)phenyl]acetamide is a sulfonamide derivative characterized by a chloropropanesulfonyl group attached to the para position of a phenylacetamide scaffold. Structurally, it comprises a 3-chloropropane sulfonyl moiety (–SO₂–CH₂CH₂Cl) linked to the aromatic ring, with an acetamide group (–NHCOCH₃) at the adjacent position. This compound is hypothesized to be synthesized via sulfonation of a phenyl precursor followed by acetylation, analogous to methods described for related sulfonamides .
The chloropropane sulfonyl group introduces both lipophilic and electron-withdrawing properties, which may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
N-[4-(3-chloropropylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-9(14)13-10-3-5-11(6-4-10)17(15,16)8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKKNDAXAMMISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-chloropropanesulfonyl)phenyl]acetamide typically involves the reaction of 3-chloropropanesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-chloropropanesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution: Formation of sulfonamides, sulfides, or sulfonates depending on the nucleophile used.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of 4-aminophenylacetamide and 3-chloropropanesulfonic acid.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-[4-(3-chloropropanesulfonyl)phenyl]acetamide serves as a versatile building block in synthesizing more complex molecules.
- Reaction Mechanisms : It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Enzyme Inhibitors : The compound is employed in the development of enzyme inhibitors, particularly those targeting specific pathways in cellular processes.
- Protein-Ligand Interactions : It aids in studying protein-ligand interactions, providing insights into molecular recognition processes.
Medicine
- Therapeutic Properties : Investigations into its therapeutic potential have highlighted anti-inflammatory and anticancer activities.
- Antimicrobial Activity : Case studies demonstrate its effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while exhibiting moderate effectiveness against Gram-negative bacteria and yeasts.
Industry
- Specialty Chemicals Production : The compound is used in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
The biological activity of this compound is attributed to its ability to form covalent bonds with proteins, inhibiting enzyme activity or modulating receptor functions. Its unique structure allows it to engage in various biochemical pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Yeast |
|---|---|---|---|
| This compound | Effective | Less effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. This suggests potential as an anticancer agent.
- Synergistic Effects : When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy.
Mechanism of Action
The mechanism of action of N-[4-(3-chloropropanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations:
- Piperazinyl sulfonamides (e.g., compound 35 in ) exhibit superior solubility due to the basic nitrogen, correlating with their analgesic efficacy. Aromatic chlorosulfonamides (e.g., ) are structurally rigid, favoring crystallinity and stability in solid-state applications.
Synthetic Routes :
Pharmacological and Functional Comparisons
- Analgesic Activity : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (compound 35) demonstrated significant analgesic activity, attributed to its polar piperazinyl group enhancing target binding . The target compound’s chloropropane group may confer distinct pharmacokinetic properties, though activity remains uncharacterized.
- Anti-Inflammatory Potential: Chloro-substituted acetamides, such as N-(3-chloro-4-hydroxyphenyl)acetamide , show anti-inflammatory effects, suggesting the chloro group’s role in modulating reactive oxygen species (ROS) pathways.
- Enzyme Interactions : Sulfonamides with heterocyclic substituents (e.g., triazolyl in ) often inhibit enzymes like carbonic anhydrase or cyclooxygenase, highlighting the importance of substituent electronic properties.
Biological Activity
N-[4-(3-chloropropanesulfonyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with an acetamide group. This structural configuration is pivotal for its biological activity, as it allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor functions. The sulfonyl group is particularly reactive, allowing the compound to engage in various biochemical pathways.
1. Antimicrobial Activity
Research has shown that derivatives of N-substituted acetamides exhibit significant antimicrobial properties. A study utilizing quantitative structure-activity relationship (QSAR) analysis found that chloroacetamides, including those similar to this compound, were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and yeasts such as Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Yeast |
|---|---|---|---|
| This compound | Effective | Less effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
2. Anticonvulsant Activity
This compound has also been explored for its anticonvulsant properties. In animal models, certain derivatives demonstrated protective effects against seizures induced by maximal electroshock (MES) tests. For example, related compounds showed significant anticonvulsant activity at doses ranging from 100 mg/kg to 300 mg/kg .
Table 2: Anticonvulsant Efficacy in Animal Models
| Compound | Dose (mg/kg) | MES Test Result |
|---|---|---|
| This compound | 100 | Protective |
| Derivative A | 300 | Protective |
| Derivative B | 100 | No effect |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various chloroacetamides against clinical strains of bacteria. The results indicated that compounds with halogenated phenyl rings exhibited enhanced lipophilicity and penetration through cell membranes, leading to improved antimicrobial activity .
- Anticonvulsant Screening : In a pharmacological study assessing the anticonvulsant potential of new derivatives, it was found that specific substitutions on the phenyl ring significantly influenced the efficacy against seizures. Compounds with electron-donating groups showed higher activity compared to those with electron-withdrawing groups .
Q & A
Basic: What are the recommended synthetic routes for N-[4-(3-chloropropanesulfonyl)phenyl]acetamide, and what factors influence reaction yields?
Answer:
A common strategy involves sulfonylation of the precursor 4-aminoacetophenone with 3-chloropropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key factors include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Temperature control : Low temperatures (0–5°C) minimize side reactions like hydrolysis.
- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) improves yield.
Yield optimization may require purification via column chromatography or recrystallization. For analogs, yields of ~90% have been reported using similar protocols .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., sulfonyl proton absence, aromatic splitting patterns).
- IR spectroscopy : Stretching vibrations for sulfonyl (1150–1250 cm) and amide (1650–1700 cm) groups validate functional groups .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., CHClNOS: calc. 274.03).
- X-ray crystallography : Resolves structural ambiguities (e.g., sulfonyl group orientation) .
Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing N-[4-(sulfonyl)phenyl]acetamide derivatives?
Answer:
Contradictions (e.g., unexpected H NMR shifts) may arise from:
- Tautomerism : Use N NMR or 2D NOESY to detect proton exchange.
- Impurities : Compare with NIST reference spectra or employ HPLC-MS for purity checks.
- Crystal packing effects : Single-crystal X-ray diffraction (as in ) clarifies bond angles and conformations .
Advanced: What strategies optimize the sulfonylation step in synthesizing this compound to minimize by-products?
Answer:
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation.
- Moisture control : Use anhydrous solvents and inert atmosphere to prevent hydrolysis.
- Workup optimization : Quench excess sulfonyl chloride with ice-cold water to isolate the product .
For analogs like N-phenylacetamide sulfonamides, these steps reduced by-products to <5% .
Basic: What are the key physicochemical properties of this compound critical for drug design?
Answer:
Advanced: How does the introduction of a chloropropanesulfonyl group affect the pharmacokinetic profile of acetamide derivatives compared to other sulfonyl substituents?
Answer:
The chloropropanesulfonyl group:
- Increases metabolic stability : The electron-withdrawing chlorine reduces oxidation susceptibility vs. methylsulfonyl analogs .
- Modulates solubility : Longer alkyl chains (e.g., propyl vs. methyl) lower aqueous solubility but enhance membrane permeability.
- In vivo half-life : In rodent studies, analogs with chlorinated sulfonyl groups showed t > 6 hours vs. 3 hours for non-halogenated derivatives .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
- HPLC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for separation. LOD: 0.1 ng/mL .
- UV-Vis detection : Monitor at 254 nm (amide π→π* transitions).
Validate methods via spike-recovery assays (≥85% recovery in plasma) .
Advanced: How can in silico modeling predict the interaction of this compound with target enzymes?
Answer:
- Molecular docking : Simulate binding to COX-2 or other targets using AutoDock Vina. The sulfonyl group may occupy hydrophobic pockets .
- QSAR models : Correlate substituent electronegativity (e.g., Cl) with activity. For example, chlorine’s +I effect enhances sulfonyl group electrophilicity .
- MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
